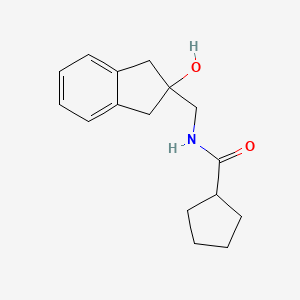

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c18-15(12-5-1-2-6-12)17-11-16(19)9-13-7-3-4-8-14(13)10-16/h3-4,7-8,12,19H,1-2,5-6,9-11H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAWVTQMXRWZKAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCC2(CC3=CC=CC=C3C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide typically involves multiple steps. One common approach is the reaction of 2-hydroxy-2,3-dihydro-1H-indene with cyclopentanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohols or amines.

Scientific Research Applications

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Example Compound :

- 1,1-Dibenzyl-4-[(5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl]piperidinium Bromide (MM0677.09) Structural Differences: The indenyl group here is substituted with methoxy groups at positions 5 and 6 and a ketone at position 1, compared to the hydroxy group at position 2 in the target compound. The target compound’s hydroxy group may improve solubility via hydrogen bonding .

Data Table 1: Substituent Effects on Indenyl Derivatives

| Compound | Indenyl Substituents | Functional Groups | Key Properties |

|---|---|---|---|

| Target Compound | 2-Hydroxy | Carboxamide | Enhanced solubility |

| MM0677.09 | 5,6-Dimethoxy, 1-oxo | Piperidinium bromide | Increased lipophilicity |

Carboxamide vs. Amine Derivatives

Example Compound :

- N-((2,3-Dihydro-1H-inden-2-yl)(phenyl)methyl)cyclohexanamine (50) Structural Differences: Replaces the carboxamide with a cyclohexanamine group and introduces a phenyl substituent. Functional Impact: The amine group may participate in ionic interactions, while the phenyl group adds steric bulk.

Data Table 2: Functional Group Comparisons

Cyclopentane vs. Cyclohexane Ring Systems

Example Compound :

- Cyclopentanecarboxamide, N-(2-Phenylethyl)

Data Table 3: Ring System Effects

Key Research Findings and Implications

Biological Activity

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 247.32 g/mol. The structure features a cyclopentanecarboxamide moiety linked to a 2-hydroxy-2,3-dihydro-1H-inden moiety, which may contribute to its biological properties.

While specific mechanisms for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide are not extensively documented, compounds with similar structures often interact with various biological targets:

- Enzyme Inhibition : Many indene derivatives exhibit inhibitory effects on enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing signaling pathways related to inflammation and pain.

Antioxidant Activity

Research indicates that compounds with similar structures possess significant antioxidant properties. These activities can be measured using assays such as DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging.

| Compound | IC50 (µM) | Reference |

|---|---|---|

| N-(hydroxymethyl)-indene derivative | 25 | |

| Standard antioxidant (Ascorbic Acid) | 10 |

Anti-inflammatory Effects

Studies on related compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. The potential for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide to modulate inflammatory responses remains an area for future research.

Neuroprotective Properties

Some indene derivatives have been investigated for their neuroprotective effects against neurodegenerative diseases. The hypothesis is that these compounds may reduce oxidative stress in neuronal cells, thereby protecting against apoptosis.

Case Studies

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various indene derivatives, N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide was tested alongside other compounds. The results indicated a moderate antioxidant capacity comparable to known antioxidants.

Case Study 2: In Vivo Anti-inflammatory Study

A preclinical study assessed the anti-inflammatory effects of a related compound in animal models of arthritis. The results demonstrated significant reductions in paw swelling and cytokine levels, suggesting potential therapeutic applications for inflammatory conditions.

Q & A

Q. What are the optimized synthetic routes for N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)cyclopentanecarboxamide, and how are reaction conditions tailored to improve yield?

Synthesis typically involves multi-step reactions, including coupling of the indenol moiety with cyclopentanecarboxamide. Key steps may resemble methods used for structurally related compounds, such as:

- Amide bond formation : Use of coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) under controlled temperatures (0–5°C) to minimize side reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency, while bases like triethylamine neutralize acidic byproducts .

- Purification : Column chromatography or recrystallization ensures ≥95% purity. Reaction monitoring via TLC (e.g., hexane:ethyl acetate systems) is critical .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with DMSO-d6 as a common solvent .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) assesses stability and phase transitions, particularly for hygroscopic or thermally sensitive derivatives .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding networks, though single-crystal growth may require solvent screening .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Temperature sensitivity : Store at –20°C in inert atmospheres to prevent degradation of the hydroxy and amide groups .

- pH-dependent hydrolysis : The amide bond may hydrolyze under strongly acidic/basic conditions; buffer selection (e.g., phosphate, pH 7.4) is crucial for in vitro assays .

- Light exposure : UV/Vis spectroscopy tracks photodegradation, especially for indene-derived analogs .

Advanced Research Questions

Q. What experimental strategies are used to investigate the compound’s mechanism of action in biological systems?

- Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like enzymes or receptors. For example, indenol derivatives have shown affinity for neurological targets .

- Kinetic assays : Measure inhibition constants (Ki) using fluorogenic substrates or radiolabeled ligands .

- Cellular uptake studies : Fluorescence tagging (e.g., FITC conjugation) tracks intracellular localization .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Functional group modulation : Introducing electron-withdrawing groups (e.g., –CF3) on the cyclopentane ring improves metabolic stability .

- Stereochemical control : Chiral HPLC separates enantiomers to evaluate stereospecific effects on potency .

- Bioisosteric replacement : Substituting the indenol hydroxyl with a methoxy group alters solubility and target engagement .

Q. How should researchers address contradictions in reported synthesis yields or biological data?

- Reproducibility checks : Validate protocols using independent reagent batches and equipment .

- Meta-analysis : Compare datasets across studies (e.g., PubChem, DSSTox) to identify outliers. For instance, discrepancies in cyclopentanecarboxamide yields often stem from solvent purity or catalyst aging .

- Error source identification : Use Design of Experiments (DoE) to isolate variables like temperature gradients or stirring rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.